molecular formula C12H12FNO B1324217 6-(2-Fluorophenyl)-6-oxohexanenitrile CAS No. 898767-36-7

6-(2-Fluorophenyl)-6-oxohexanenitrile

Cat. No.: B1324217
CAS No.: 898767-36-7
M. Wt: 205.23 g/mol
InChI Key: UJPLDBDAPQGHKY-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-6-oxohexanenitrile is a nitrile-containing organic compound characterized by a six-carbon aliphatic chain terminating in a ketone group (6-oxo) and a 2-fluorophenyl substituent. Its molecular formula is C₁₂H₁₀FNO, with a nitrile (-CN) functional group contributing to its polarity and reactivity. This compound is of interest in medicinal and synthetic chemistry due to the combined electronic effects of the fluorine substituent and the ketone-nitrile system.

Properties

IUPAC Name

6-(2-fluorophenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPLDBDAPQGHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642222
Record name 6-(2-Fluorophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-36-7
Record name 6-(2-Fluorophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-6-oxohexanenitrile typically involves the reaction of 2-fluorobenzaldehyde with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by a dehydration step to form the desired nitrile compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-6-oxohexanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.

Scientific Research Applications

6-(2-Fluorophenyl)-6-oxohexanenitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 6-(2-Fluorophenyl)-6-oxohexanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological activity. The nitrile group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound belongs to a broader family of 6-aryl-6-oxohexanenitriles, where structural variations occur in the aryl substituent (type, position) and functional groups . Key analogues include:

Compound Name Substituent (Position) Functional Group CAS Number Key Properties (Inferred)
6-(2-Fluorophenyl)-6-oxohexanenitrile Fluoro (ortho) Nitrile (-CN) Not Provided High electronegativity, moderate steric hindrance
6-(4-Bromophenyl)-6-oxohexanenitrile Bromo (para) Nitrile (-CN) 61719-38-8 Larger halogen, para position reduces steric strain
6-(3-Fluorophenyl)-6-oxohexanenitrile Fluoro (meta) Nitrile (-CN) 898767-21-0 Meta substitution alters electronic effects
6-(4-Chlorophenyl)-6-oxohexanenitrile Chloro (para) Nitrile (-CN) 61719-28-6 Smaller halogen, para position enhances symmetry
6-(2-Methoxyphenyl)-6-oxohexanenitrile Methoxy (ortho) Nitrile (-CN) 898786-52-2 Electron-donating group, increased solubility
6-(4-Bromophenyl)-6-oxohexanoic acid Bromo (para) Carboxylic acid 61719-38-8 Higher polarity, potential for salt formation

Key Observations :

Halogen Type and Position: Fluorine (ortho in target compound) exerts a strong electron-withdrawing effect, polarizing the phenyl ring and enhancing the electrophilicity of the ketone group compared to bromo or chloro substituents .

Functional Group Variations: The nitrile group (-CN) in this compound confers lower polarity compared to carboxylic acid derivatives (e.g., 6-(4-Bromophenyl)-6-oxohexanoic acid), which may influence solubility and metabolic stability .

Electronic Effects of Substituents :

  • Methoxy groups (e.g., 6-(2-Methoxyphenyl)-6-oxohexanenitrile) are electron-donating, opposing the electron-withdrawing nature of halogens. This could reduce the reactivity of the ketone group in nucleophilic addition reactions .

Biological Activity

6-(2-Fluorophenyl)-6-oxohexanenitrile, with the chemical formula C13H10FNO, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features a hexanenitrile backbone with a fluorophenyl substituent and a carbonyl (oxo) group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various derivatives of similar compounds showed that modifications in the phenyl ring significantly impacted their efficacy against bacterial strains. In particular, compounds with electron-withdrawing groups like fluorine demonstrated enhanced antibacterial properties due to increased membrane permeability and interaction with bacterial enzymes .

The proposed mechanism of action for this compound involves inhibition of key metabolic pathways in microorganisms. This includes interference with cell wall synthesis and disruption of protein synthesis by binding to ribosomal subunits. The fluorine atom may enhance binding affinity to target sites, thereby increasing potency .

Case Studies

Several studies have focused on the biological implications of this compound:

  • Antibacterial Activity : A comparative study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .
  • Antifungal Effects : In another study, the compound was tested against Candida albicans. The results showed significant antifungal activity, with an MIC of 16 µg/mL, indicating its potential as an antifungal agent .
  • Cytotoxicity : The cytotoxic effects were evaluated on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited selective cytotoxicity, with IC50 values ranging from 15 to 25 µM, suggesting potential for development as an anticancer agent .

Data Summary

Activity MIC/IC50 Value Tested Organism/Cell Line
Antibacterial32 µg/mLStaphylococcus aureus
Antifungal16 µg/mLCandida albicans
Cytotoxicity15-25 µMHeLa (cervical cancer), MCF-7 (breast cancer)

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of nitriles. The introduction of fluorine not only improves antimicrobial efficacy but also affects pharmacokinetic properties such as absorption and distribution in biological systems .

Moreover, ongoing research is focusing on synthesizing analogs of this compound to explore structure-activity relationships (SAR) that could lead to more potent derivatives with fewer side effects.

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